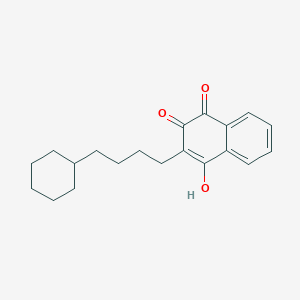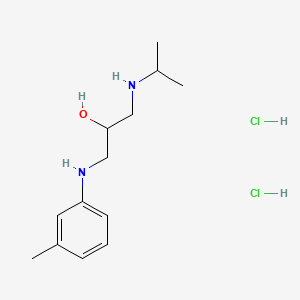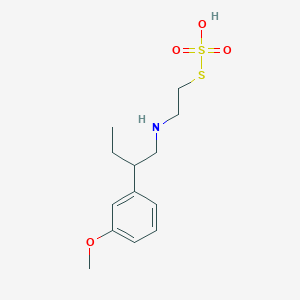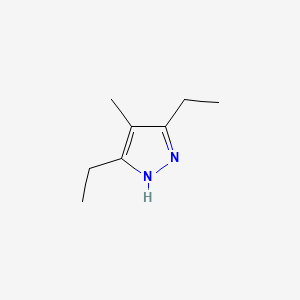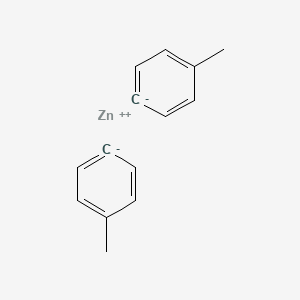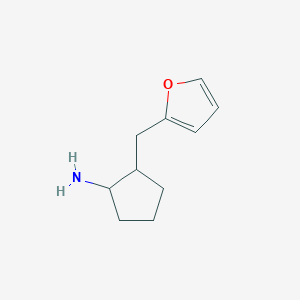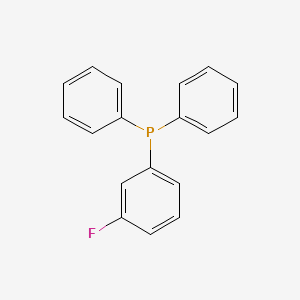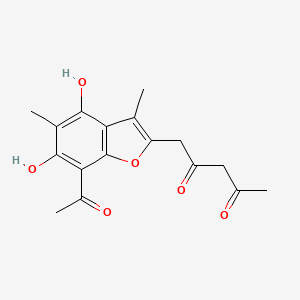![molecular formula C10H16O B14720481 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane CAS No. 21643-10-7](/img/structure/B14720481.png)
2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)oxy]bicyclo[221]heptane is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[221]heptane core with a prop-2-en-1-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, the reaction of cyclopentadiene with an appropriate alkene can yield the desired bicyclo[2.2.1]heptane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles under basic conditions
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Saturated bicyclic compounds.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The prop-2-en-1-yloxy group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can interact with enzymes, receptors, and other biomolecules, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the prop-2-en-1-yloxy substituent.
2-Methylbicyclo[2.2.1]heptane: A derivative with a methyl group instead of the prop-2-en-1-yloxy group.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring
Uniqueness: 2-[(Prop-2-en-1-yl)oxy]bicyclo[22This substituent allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
21643-10-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-prop-2-enoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-2-5-11-10-7-8-3-4-9(10)6-8/h2,8-10H,1,3-7H2 |
Clave InChI |
PTLUPRWLIIRQMV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
